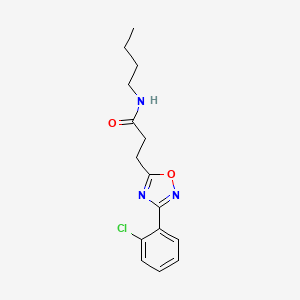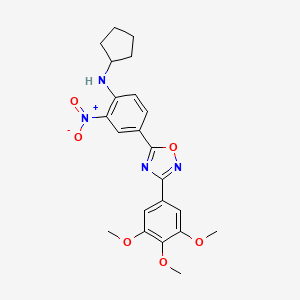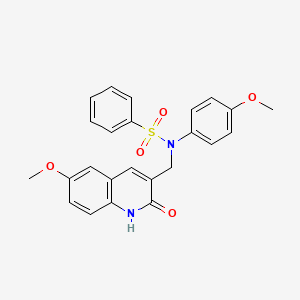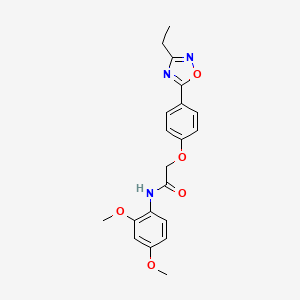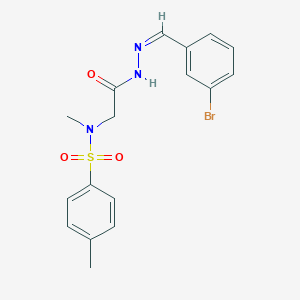
N-(3-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide, commonly known as FMMA, is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and acetone. FMMA has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical properties.
作用機序
FMMA acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. The sulfonamide group of FMMA interacts with the zinc ion present in the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects:
FMMA has been shown to have a potent inhibitory effect on the activity of carbonic anhydrase enzymes. This inhibition can lead to changes in the acid-base balance of the body, which can have physiological effects. FMMA has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells.
実験室実験の利点と制限
FMMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high binding affinity for carbonic anhydrase enzymes, making it a potent inhibitor. However, FMMA also has some limitations. It is a relatively new compound that has not been extensively studied for its potential side effects. It may also have limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
将来の方向性
There are several potential future directions for the study of FMMA. One direction is to investigate its potential use as a therapeutic agent in the treatment of diseases like glaucoma, epilepsy, and cancer. Another direction is to study its potential side effects and toxicity in order to determine its safety for use in humans. Additionally, further research can be conducted to optimize the synthesis method of FMMA and to improve its efficacy as an inhibitor of carbonic anhydrase enzymes.
合成法
FMMA can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The resulting intermediate is then treated with N-methylglycine to obtain FMMA.
科学的研究の応用
FMMA has been studied for its potential application as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. They play a crucial role in many physiological processes like acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of various diseases like glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c1-13-6-8-16(9-7-13)25(23,24)21(2)12-17(22)20-19-11-14-4-3-5-15(18)10-14/h3-11H,12H2,1-2H3,(H,20,22)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYQXJNFMITNLK-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

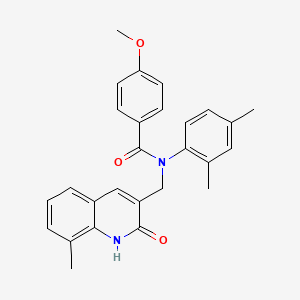
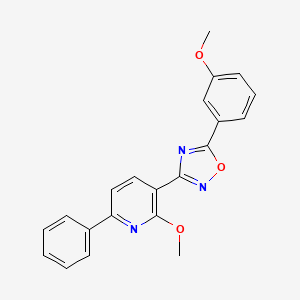
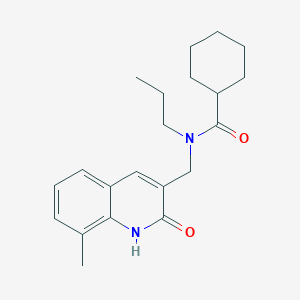



![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)
